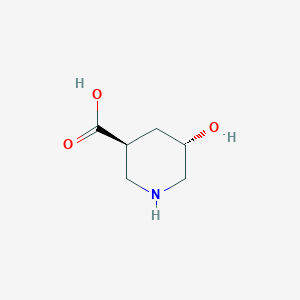

3-Piperidinecarboxylic acid, 5-hydroxy-, trans-

Description

3-Piperidinecarboxylic acid, 5-hydroxy-, trans- is a piperidine derivative featuring a carboxylic acid group at position 3 and a hydroxyl group at position 5 in the trans configuration. Its molecular formula is C₆H₁₁NO₃, with a molecular weight of 145.16 g/mol. This compound is structurally related to GABA (γ-aminobutyric acid) uptake inhibitors, where substituents on the piperidine ring influence potency and bioavailability .

Properties

CAS No. |

80546-91-4 |

|---|---|

Molecular Formula |

C6H11NO3 |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

(3S,5S)-5-hydroxypiperidine-3-carboxylic acid |

InChI |

InChI=1S/C6H11NO3/c8-5-1-4(6(9)10)2-7-3-5/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m0/s1 |

InChI Key |

OKNUJKFLEDJRTR-WHFBIAKZSA-N |

Isomeric SMILES |

C1[C@@H](CNC[C@H]1O)C(=O)O |

Canonical SMILES |

C1C(CNCC1O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinecarboxylic acid, 5-hydroxy-, trans- typically involves the cyclization of appropriate precursors. One common method includes the hydrogenation of pyridine derivatives under specific conditions to introduce the piperidine ring. The hydroxyl and carboxylic acid groups are then introduced through selective functionalization reactions .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation processes, where pyridine derivatives are hydrogenated in the presence of catalysts such as palladium on carbon. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-Piperidinecarboxylic acid, 5-hydroxy-, trans- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3-Piperidinecarboxylic acid, 5-hydroxy-, trans- has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Piperidinecarboxylic acid, 5-hydroxy-, trans- involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 3-piperidinecarboxylic acid, 5-hydroxy-, trans- with key analogues:

Key Comparative Insights

- Isomerism and Bioactivity : The cis-4-hydroxy isomer (4a) exhibits strong GABA uptake inhibition, whereas the trans-5-hydroxy isomer’s activity remains less studied. Spatial arrangement significantly impacts receptor binding .

- Substituent Effects : N-substitution with lipophilic groups (e.g., 4,4-diphenyl-3-butenyl) enhances potency by improving membrane permeability. For example, derivative 2b shows 10-fold higher activity than the parent compound .

- Solubility and Bioavailability : The 5-hydroxy group increases polarity, likely reducing blood-brain barrier (BBB) penetration. Ethyl ester prodrugs (e.g., ) mitigate this by masking the carboxyl group, enhancing lipophilicity .

- Safety Profile : Unsubstituted 3-piperidinecarboxylic acid (CAS 498-95-3) is classified as hazardous, causing skin/eye irritation. Similar risks are anticipated for the 5-hydroxy derivative, necessitating protective handling .

Biological Activity

3-Piperidinecarboxylic acid, 5-hydroxy-, trans- (commonly referred to as trans-5-hydroxy-3-piperidinecarboxylic acid) is a compound of interest due to its potential biological activities. This article aims to synthesize available research findings on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Trans-5-hydroxy-3-piperidinecarboxylic acid is characterized by its piperidine ring structure with a hydroxyl group at the 5-position and a carboxylic acid functional group at the 3-position. This unique structure may contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to trans-5-hydroxy-3-piperidinecarboxylic acid possess significant antimicrobial properties. For instance, derivatives of piperidine have been shown to exhibit activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

| Compound | Activity | Mechanism |

|---|---|---|

| Trans-5-hydroxy-3-piperidinecarboxylic acid | Antimicrobial | Cell membrane disruption |

| Piperidine derivatives | Antibacterial | Inhibition of metabolic pathways |

Cytotoxic Effects

Studies have explored the cytotoxic effects of piperidine derivatives on cancer cell lines. For example, propolis extracts containing similar compounds have demonstrated antiproliferative effects against ovarian cancer cells. The cytotoxicity is often assessed through various assays measuring cell viability and proliferation.

Neuroprotective Effects

There is emerging evidence suggesting that piperidine derivatives may exhibit neuroprotective properties. These effects could be attributed to their ability to modulate neurotransmitter systems or provide antioxidant benefits, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several piperidine derivatives, including trans-5-hydroxy-3-piperidinecarboxylic acid, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential use in developing new antibiotics.

- Cytotoxicity in Cancer Research : Research involving ovarian cancer cell lines treated with varying concentrations of propolis extracts showed that compounds similar to trans-5-hydroxy-3-piperidinecarboxylic acid inhibited cell proliferation significantly. The study highlighted the importance of understanding the compound's mechanism in inducing apoptosis in cancer cells.

The biological activities associated with trans-5-hydroxy-3-piperidinecarboxylic acid can be attributed to several mechanisms:

- Cell Membrane Disruption : Many piperidine derivatives can integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Apoptosis Induction : In cancer cells, these compounds may activate apoptotic pathways, leading to programmed cell death.

Q & A

How can researchers optimize the synthesis of 3-Piperidinecarboxylic acid, 5-hydroxy-, trans- while ensuring stereochemical fidelity?

Basic Question

Synthesis optimization requires precise control of reaction parameters. For example, in analogous piperidinecarboxylic acid syntheses, temperature (e.g., maintaining 0–5°C during coupling reactions), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (e.g., 1.2 equivalents of trifluoroacetic anhydride for hydroxyl activation) are critical . Protecting group strategies, such as tert-butoxycarbonyl (Boc) for amine protection, prevent side reactions and preserve stereochemistry. Post-synthesis purification via column chromatography (silica gel, 5% methanol in dichloromethane) and recrystallization (ethanol/water) ensures high purity (>95%) .

What advanced spectroscopic and computational methods are recommended for characterizing the stereoisomeric purity of 3-Piperidinecarboxylic acid, 5-hydroxy-, trans-?

Basic Question

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry. For instance, vicinal coupling constants (J values) in ¹H NMR distinguish trans-configurations (J ≈ 8–10 Hz) from cis-isomers (J ≈ 3–5 Hz) . High-resolution mass spectrometry (HRMS) validates molecular weight, while circular dichroism (CD) or optical rotation measurements confirm enantiopurity. Density Functional Theory (DFT) simulations can predict vibrational frequencies (IR) and NMR chemical shifts for comparison with experimental data .

How can researchers design experiments to identify the biological targets of 3-Piperidinecarboxylic acid, 5-hydroxy-, trans- in metabolic pathways?

Advanced Question

Target identification involves integrating enzyme inhibition assays and proteomics. For example, prolyl 4-hydroxylase (P4H) and pyruvate dehydrogenase kinase (PDHK) are potential targets due to structural similarities with related piperidine derivatives . Use competitive enzyme assays (IC₅₀ determination via fluorescence polarization) and surface plasmon resonance (SPR) for binding affinity studies. Follow with CRISPR-Cas9 knockout models in cell lines to validate target relevance in fibrosis or glycolysis regulation .

What computational tools are most effective for predicting the reactivity of 3-Piperidinecarboxylic acid, 5-hydroxy-, trans- in novel reaction pathways?

Advanced Question

Quantum chemical software (e.g., Gaussian, ORCA) enables reaction path searches via transition-state modeling. For example, Fukui indices can predict nucleophilic/electrophilic sites on the piperidine ring . Machine learning platforms (e.g., ChemOS) optimize reaction conditions by training on datasets of analogous reactions, reducing trial-and-error experimentation . Molecular dynamics (MD) simulations (e.g., GROMACS) assess solvation effects and stability under varying pH or temperature .

How should researchers resolve contradictions in experimental data regarding the compound’s stability under physiological conditions?

Advanced Question

Address discrepancies via controlled stability studies. For example, incubate the compound in simulated physiological buffers (pH 7.4, 37°C) and monitor degradation via HPLC-MS. Compare accelerated stability tests (e.g., 40°C/75% relative humidity) with real-time data. Use multivariate analysis (e.g., PCA) to identify confounding variables (e.g., trace metal ions or light exposure) . Cross-validate findings with differential scanning calorimetry (DSC) to detect polymorphic transitions affecting stability .

What comparative methodologies are recommended to evaluate the bioactivity of 3-Piperidinecarboxylic acid, 5-hydroxy-, trans- against its structural analogs?

Advanced Question

Structure-activity relationship (SAR) studies using analogs (e.g., 4,5-dihydroxy-6-trifluoroacetyl derivatives) are critical. Employ parallel artificial membrane permeability assays (PAMPA) to compare blood-brain barrier penetration. Use in vitro cell models (e.g., hepatic stellate cells for antifibrotic activity) and standardized IC₅₀ protocols to rank potency . Molecular docking (AutoDock Vina) identifies key binding interactions (e.g., hydrogen bonding with P4H’s Fe²⁺ center) .

How can researchers ensure the reproducibility of synthetic protocols for 3-Piperidinecarboxylic acid, 5-hydroxy-, trans- across different laboratories?

Basic Question

Standardize protocols using factorial design of experiments (DoE). For example, vary reaction time, temperature, and catalyst loading to define robust operating ranges . Document impurity profiles (via LC-MS) and share raw NMR/HRMS data in open-access repositories. Cross-lab validation through interlaboratory studies (e.g., round-robin testing) identifies equipment- or operator-dependent variables .

What experimental strategies are effective in elucidating the mechanism of enzyme modulation by 3-Piperidinecarboxylic acid, 5-hydroxy-, trans-?

Advanced Question

Mechanistic studies require kinetic assays (e.g., Michaelis-Menten plots with varying substrate concentrations) to determine inhibition type (competitive/uncompetitive). Isotopic labeling (e.g., ¹⁸O in hydroxyl groups) tracks metabolic fate via mass spectrometry. Cryo-EM or X-ray crystallography resolves enzyme-ligand co-structures, identifying binding pockets and conformational changes .

How do solvent and pH conditions influence the stability of 3-Piperidinecarboxylic acid, 5-hydroxy-, trans- during long-term storage?

Basic Question

Conduct stability-indicating studies using forced degradation (e.g., 0.1M HCl/NaOH for 24 hours). Optimal storage conditions are anhydrous environments (argon atmosphere) at −20°C, with lyophilization in amber vials to prevent photodegradation. Monitor pH-dependent degradation via UV-Vis spectroscopy (λ = 230 nm for carboxylate absorption) .

What methodologies are recommended for synthesizing and testing polyhydroxylated analogs of 3-Piperidinecarboxylic acid, 5-hydroxy-, trans-?

Advanced Question

Synthesize analogs via hydroxyl-directed functionalization (e.g., Sharpless dihydroxylation). Test bioactivity in enzyme inhibition assays (e.g., α-glucosidase for antidiabetic potential) and compare pharmacokinetic profiles (Caco-2 permeability, microsomal stability) . Use cheminformatics tools (e.g., KNIME) to correlate substituent patterns (e.g., -CF₃ vs. -OH) with target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.